2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid typically involves multiple steps One common method starts with the preparation of 2-methoxybenzoic acid, which is then subjected to sulfonation to introduce the sulfamoyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid.
Reduction: Formation of 2-methoxy-5-[(3-methylphenyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-sulfamoylbenzoic acid
- 3-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid
- 2-Methoxy-4-[(3-methylphenyl)sulfamoyl]benzoic acid
Uniqueness
2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the 2-position and the sulfamoyl group at the 5-position, along with the 3-methylphenyl group, provides a distinct chemical environment that can lead to unique interactions and properties compared to similar compounds.
Properties
IUPAC Name |
2-methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-4-3-5-11(8-10)16-22(19,20)12-6-7-14(21-2)13(9-12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMSILBDSZTUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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